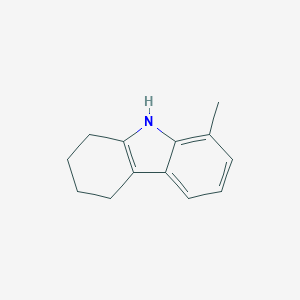![molecular formula C21H25N3 B095759 2-propyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole CAS No. 16566-76-0](/img/structure/B95759.png)
2-propyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ginsenoside Rb2 is a protopanaxadiol-type saponin predominantly found in the roots, stems, and leaves of Panax ginseng. This compound is one of the major active components of ginseng, known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and anti-diabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside Rb2 can be synthesized through biotransformation processes. One common method involves the use of glycosidase enzymes from microorganisms such as Penicillium oxalicum. The optimal conditions for transforming ginsenoside Rb1 into ginsenoside Rb2 include a pH of 5.0 and a temperature of 37°C .
Industrial Production Methods: Industrial production of ginsenoside Rb2 typically involves the extraction of ginseng roots followed by purification processes. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to ensure the purity and concentration of ginsenoside Rb2 in the final product .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Rb2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions are often used to hydrolyze ginsenoside Rb2, breaking down its glycosidic bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize ginsenoside Rb2, leading to the formation of different metabolites.
Glycosylation: Enzymatic glycosylation can be employed to add sugar moieties to ginsenoside Rb2, enhancing its solubility and bioavailability.
Major Products: The major products formed from these reactions include minor ginsenosides such as ginsenoside Rd and compound K, which have enhanced bioactivity compared to the parent compound .
Scientific Research Applications
Ginsenoside Rb2 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of ginsenosides in ginseng products.
Biology: Studied for its role in modulating cellular signaling pathways, including AMP-activated protein kinase (AMPK) and silent information regulator 1 (SIRT1).
Medicine: Investigated for its therapeutic potential in treating conditions such as diabetes, obesity, cancer, and cardiovascular diseases.
Industry: Utilized in the development of functional foods and dietary supplements due to its health-promoting properties
Mechanism of Action
Ginsenoside Rb2 is often compared with other ginsenosides such as ginsenoside Rb1, Rc, and Rd. While these compounds share similar structures, ginsenoside Rb2 is unique in its ability to modulate both AMPK and SIRT1 pathways effectively. This dual action makes it particularly valuable in the treatment of metabolic disorders .
Comparison with Similar Compounds
- Ginsenoside Rb1
- Ginsenoside Rc
- Ginsenoside Rd
- Ginsenoside Rg3
- Ginsenoside Rh2
Properties
CAS No. |
16566-76-0 |
|---|---|
Molecular Formula |
C21H25N3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-propyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C21H25N3/c1-2-13-23-14-11-21-19(16-23)18-8-3-4-9-20(18)24(21)15-10-17-7-5-6-12-22-17/h3-9,12H,2,10-11,13-16H2,1H3 |
InChI Key |
YNRJMXQFHCWKFT-UHFFFAOYSA-N |
SMILES |
CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4 |
Canonical SMILES |
CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4 |
| 16566-76-0 | |
Synonyms |
2,3,4,5-Tetrahydro-2-propyl-5-[2-(2-pyridyl)ethyl]-1H-pyrido[4,3-b]indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B95680.png)











![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)
